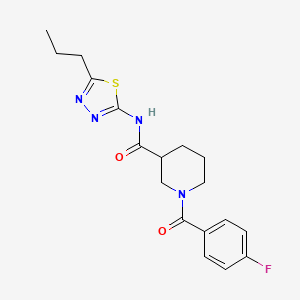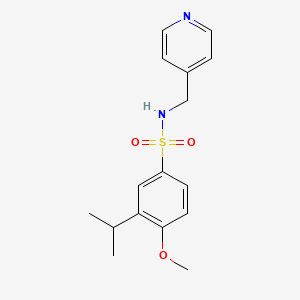![molecular formula C16H15ClN2O2 B5440836 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5440836.png)
4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is also known as CDC25A inhibitor II, and it is a potent inhibitor of the CDC25 phosphatase family, which plays a crucial role in cell cycle progression.
Mecanismo De Acción
The mechanism of action of 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide involves the inhibition of the CDC25 phosphatase family. This family of phosphatases plays a crucial role in cell cycle progression by dephosphorylating cyclin-dependent kinases (CDKs). Inhibition of CDC25A by 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide leads to the accumulation of phosphorylated CDKs, which results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound induces cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of cancer cells in xenograft models. However, more research is needed to understand the full extent of its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide in lab experiments is its potency as an inhibitor of the CDC25 phosphatase family. This compound has been shown to be effective in inducing cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment. However, one limitation of using this compound is its potential toxicity. More research is needed to understand the full extent of its toxicity and to develop strategies to mitigate its adverse effects.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of more potent and selective inhibitors of the CDC25 phosphatase family. Additionally, more research is needed to understand the full extent of the biochemical and physiological effects of this compound. Finally, studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Overall, 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide has significant potential for future research and development in the field of cancer treatment.
Métodos De Síntesis
The synthesis of 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide involves the reaction of 4-chloro-2-nitroaniline with 3,5-dimethylbenzoyl chloride in the presence of a base. The resulting product is then reduced with iron powder to yield the final compound. This synthesis method has been reported in several research papers and has been found to be effective in producing high yields of the compound.
Aplicaciones Científicas De Investigación
4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in cancer treatment. The CDC25 phosphatase family is overexpressed in many types of cancer, and inhibiting its activity has been shown to induce cell cycle arrest and apoptosis in cancer cells. Several studies have reported that 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide inhibits the activity of CDC25A and induces cell cycle arrest in cancer cells, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-7-11(2)9-13(8-10)16(20)21-19-15(18)12-3-5-14(17)6-4-12/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOASPQULAPYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}propanamide](/img/structure/B5440760.png)
![4-[(phenylthio)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B5440767.png)
![2-(4-fluorophenyl)-4-{[(piperidin-4-ylmethyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5440771.png)
![1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5440785.png)
![N-[3-(3-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5440800.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-propen-1-one](/img/structure/B5440806.png)
![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5440807.png)
![1-({1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B5440813.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5440822.png)

![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5440833.png)
![methyl 4-{[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]amino}benzoate](/img/structure/B5440837.png)
![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]leucine](/img/structure/B5440844.png)